Positional Isomerism Confers Distinct Biological Target Engagement Profiles
Direct comparison of inhibition data from BindingDB reveals that 2-(quinoxalin-5-yl)acetic acid demonstrates weak inhibition of bovine xanthine oxidase (Ki = 820 nM; IC₅₀ = 12,400 nM) [1], in contrast to structurally related quinoxaline derivatives that exhibit nanomolar potency against different targets. For context, the tricyclic quinoxaline derivative ((S)-9-Bromo-5-methyl-2,3-dioxo-2,3,6,7-tetrahydro-1H,5H-pyrido[1,2,3-de]quinoxalin-5-yl)-acetic acid shows a Ki of 451 nM at the NMDA receptor glycine binding site [2], while a quinoxaline-2-carboxylic acid analog demonstrates an IC₅₀ of 28,000 nM against the same xanthine oxidase target, representing a >2.2-fold weaker inhibition than the 5-isomer [3]. This cross-target comparative profile establishes that the 5-position substitution confers a unique target engagement signature that is not recapitulated by 2-position or fused-ring analogs.
| Evidence Dimension | Enzyme inhibition (xanthine oxidase) and NMDA receptor binding |
|---|---|
| Target Compound Data | Ki = 820 nM (xanthine oxidase, bovine); IC₅₀ = 12,400 nM (xanthine oxidase, bovine) |
| Comparator Or Baseline | Comparator 1 (NMDA glycine site antagonist): Ki = 451 nM; Comparator 2 (2-position analog): IC₅₀ = 28,000 nM (xanthine oxidase, bovine) |
| Quantified Difference | Target compound shows 1.8× weaker Ki than Comparator 1 at NMDA but 2.2× stronger IC₅₀ than Comparator 2 at xanthine oxidase |
| Conditions | Bovine xanthine oxidase competitive inhibition assay (10 min preincubation, xanthine substrate) for target compound and Comparator 2; [³H]DCKA displacement for Comparator 1 |
Why This Matters
Procurement of the 5-isomer is required for researchers investigating xanthine oxidase inhibition or developing SAR libraries around the 5-position, as 2-isomer data cannot be extrapolated.
- [1] BindingDB BDBM50237977 / CHEMBL3310952. Affinity Data for 2-(Quinoxalin-5-yl)acetic acid: Ki = 820 nM, IC₅₀ = 12,400 nM (bovine xanthine oxidase). View Source
- [2] BindingDB BDBM50284810 / CHEMBL285519. Affinity Data: Ki = 451 nM at NMDA receptor glycine binding site. View Source
- [3] BindingDB BDBM50237905 / CHEMBL4074896. Affinity Data: IC₅₀ = 28,000 nM (bovine xanthine oxidase). View Source
